An In-depth Technical Guide to the Basic Properties of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
An In-depth Technical Guide to the Basic Properties of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
Introduction
The isoquinoline scaffold and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group to this framework, particularly in the 7-position, offers a key site for molecular interaction and property modulation, making these compounds valuable synthons in drug discovery. This guide focuses on a specific derivative, 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one , providing a comprehensive overview of its core basic properties.
Given the novelty of this specific molecule, this document synthesizes data from closely related analogs with expert-driven insights to predict its chemical behavior. Furthermore, it provides detailed, field-proven experimental protocols to empower researchers to determine these properties empirically. This guide is designed for professionals in chemical research and drug development, offering both a predictive framework and a practical manual for characterization.
Molecular Structure and Key Features
The foundational step in understanding the properties of any molecule is a thorough analysis of its structure.
Solubility Profile
Solubility is a crucial factor for both in vitro assay performance and in vivo bioavailability.
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Aqueous Solubility: The molecule has both hydrophobic (aromatic ring, N-methyl group) and hydrophilic (amino group, carbonyl group) features.
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At neutral pH: Moderate to low solubility is expected due to the dominance of the neutral form.
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At acidic pH (pH < pKa): Solubility is expected to increase significantly as the protonated, charged form becomes dominant. The formation of a salt (e.g., hydrochloride) will enhance water solubility.
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Organic Solubility: Good solubility is predicted in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols like methanol and ethanol, which are common for compounds of this type.
Spectroscopic Profile (Predicted)
Spectroscopic analysis is essential for structural confirmation and purity assessment.
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¹H NMR Spectroscopy:
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Aromatic Protons (Ar-H): Expected in the δ 6.5-7.5 ppm region. The substitution pattern will lead to distinct singlet, doublet, or doublet of doublets signals.
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Aliphatic Protons (-CH₂-CH₂-): The two methylene groups in the dihydroisoquinolinone ring are expected to appear as triplets or complex multiplets in the δ 2.5-3.5 ppm range. [1] * N-Methyl Protons (-N-CH₃): A singlet is expected around δ 3.0-3.3 ppm.
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Amine Protons (-NH₂): A broad singlet, typically between δ 3.5-5.0 ppm, whose chemical shift is concentration and solvent dependent.
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¹³C NMR Spectroscopy:
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Carbonyl Carbon (C=O): A characteristic peak in the δ 165-175 ppm region.
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Aromatic Carbons: Multiple signals between δ 110-150 ppm.
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Aliphatic Carbons: Signals for the two methylene carbons and the N-methyl carbon will appear in the upfield region (δ 25-55 ppm).
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FTIR Spectroscopy:
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N-H Stretch (Amine): Two characteristic sharp bands for a primary amine are expected in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches). [2][3] * C=O Stretch (Lactam): A strong, sharp absorption band around 1650-1680 cm⁻¹.
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C-N Stretch (Aromatic Amine): A band in the 1250-1335 cm⁻¹ region. [2] * Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ range. [4]
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Part 2: Experimental Protocols for Characterization
The following section provides validated, step-by-step methodologies for the empirical determination of the key basic properties of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one.
Workflow for Physicochemical Characterization
Protocol for pKa Determination by Potentiometric Titration
This method directly measures pH changes upon addition of a titrant and is considered a gold standard for pKa determination. [5][6] Principle: The compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) and titrated with a standardized acid (e.g., HCl). The pH is monitored with a calibrated electrode. The pKa corresponds to the pH at the half-equivalence point on the titration curve. [7] Methodology:
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Preparation:
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Titration:
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Place a known volume (e.g., 20 mL) of the compound solution into a jacketed beaker maintained at a constant temperature (e.g., 25 °C).
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Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
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Allow the initial pH to stabilize and record the value.
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Add the standardized HCl solution in small, precise increments (e.g., 0.05 mL).
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After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.
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Continue the titration well past the equivalence point (indicated by a sharp change in pH).
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Data Analysis:
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Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.
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Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point volume (Vₑ).
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The half-equivalence point is Vₑ / 2.
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The pKa of the conjugate acid is the pH value on the titration curve corresponding to the volume at the half-equivalence point.
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Protocol for Solubility Determination by Shake-Flask Method
This is the benchmark method for determining thermodynamic equilibrium solubility. [9] Principle: An excess amount of the solid compound is agitated in a specific solvent for an extended period to ensure equilibrium is reached between the dissolved and undissolved states. The supernatant is then analyzed to determine the concentration of the dissolved compound.
Methodology:
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Preparation:
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Select a panel of relevant solvents (e.g., pH 7.4 phosphate-buffered saline (PBS), pH 5.0 acetate buffer, pH 2.0 HCl solution, and Dimethyl Sulfoxide (DMSO)).
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Add an excess amount of the solid compound (e.g., 2-5 mg) to a series of glass vials. Ensure that undissolved solid remains visible. [10] * Add a precise volume (e.g., 1 mL) of each solvent to the corresponding vial.
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Equilibration:
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Seal the vials tightly.
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Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
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Agitate the samples for 24-48 hours to ensure equilibrium is reached. [10]A preliminary time-course experiment can be run to confirm the time to equilibrium.
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Sample Processing:
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After agitation, allow the vials to stand undisturbed for a short period to let the excess solid settle.
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Carefully withdraw an aliquot of the supernatant.
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Filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF) to remove any remaining solid particles. This step is critical to avoid overestimation.
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Quantification:
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Prepare a standard curve of the compound in the chosen analytical solvent (e.g., DMSO or acetonitrile).
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Dilute the filtered supernatant with the analytical solvent to a concentration that falls within the linear range of the standard curve.
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Analyze the concentration of the diluted sample using a suitable analytical method, such as HPLC-UV or LC-MS.
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Calculate the original solubility in the test solvent, accounting for the dilution factor.
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Chemical Stability Assessment
Aromatic amines can be susceptible to oxidation, which may be accelerated by light or changes in pH. [11] Principle: The compound is dissolved in a relevant buffer and stored under controlled conditions. Aliquots are taken at various time points and analyzed by a stability-indicating method (e.g., HPLC) to quantify the remaining parent compound.
Methodology:
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Sample Preparation:
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Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
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Dilute the stock solution into aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) to a final concentration of ~10 µM.
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Incubation:
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Divide each solution into two sets of vials: one wrapped in foil (light-protected) and one clear (exposed to light).
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Store the vials at a controlled temperature (e.g., room temperature).
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Time-Point Analysis:
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At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove an aliquot from each vial.
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Immediately analyze the samples by HPLC-UV.
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Data Analysis:
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Develop an HPLC method that separates the parent compound from any potential degradants.
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Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
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Plot the percentage remaining versus time to assess the degradation rate under different conditions.
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Conclusion
7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is a heterocyclic compound with a single basic center: the aromatic amine at the 7-position. Its fundamental basicity is predicted to be slightly weaker than that of simple anilines, with an estimated conjugate acid pKa between 4.5 and 5.5. This property will govern its aqueous solubility, which is expected to be significantly higher at acidic pH. While this guide provides a robust, predictive framework based on established chemical principles and data from analogous structures, empirical validation is paramount in research and development. The detailed protocols provided herein offer a clear and reliable path for researchers to accurately characterize the pKa, solubility, stability, and structure of this and other novel chemical entities, thereby enabling informed decisions in the drug discovery and development pipeline.
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